molecular formula C17H13ClFN3O3 B11164940 (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

(2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11164940
M. Wt: 361.8 g/mol
InChI Key: PUUVGCRQVSAIAQ-VIFPVBQESA-N
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Description

The compound (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic molecule It is characterized by the presence of a quinazolinone core, a propanamide side chain, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable amide or ester.

    Substitution on the Phenyl Ring:

    Attachment of the Propanamide Side Chain: This step involves the coupling of the quinazolinone core with the substituted phenyl ring through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group might yield a quinazolinone carboxylic acid, while reduction of the carbonyl groups could produce a dihydroquinazolinone derivative.

Scientific Research Applications

(2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide: Similar structure with a butanamide side chain.

    (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)ethanamide: Similar structure with an ethanamide side chain.

    (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)pentanamide: Similar structure with a pentanamide side chain.

Uniqueness

The uniqueness of (2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and selectivity for certain targets compared to its analogs.

Properties

Molecular Formula

C17H13ClFN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

(2S)-N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C17H13ClFN3O3/c1-9(15(23)20-10-6-7-13(19)12(18)8-10)22-16(24)11-4-2-3-5-14(11)21-17(22)25/h2-9H,1H3,(H,20,23)(H,21,25)/t9-/m0/s1

InChI Key

PUUVGCRQVSAIAQ-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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